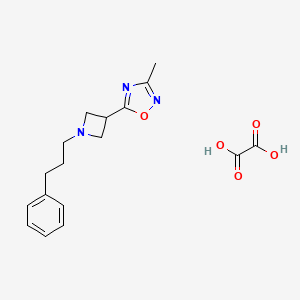

![molecular formula C9H10N2O4S B2773056 Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate CAS No. 176658-24-5](/img/structure/B2773056.png)

Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

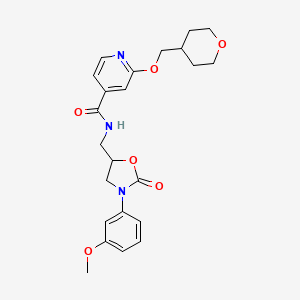

“Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate” is a chemical compound with the molecular formula C9H10N2O4S and a molecular weight of 242.25 . It is also known by its CAS number 176658-24-5 .

Molecular Structure Analysis

The molecular structure of “Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate” is represented by the SMILES string: COC(=O)CCSC1=NC=C(C=C1)N+[O-] . This string represents the structure of the molecule in a linear format, where each character or set of characters represents a specific atom or bond.Physical And Chemical Properties Analysis

“Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate” has a molecular weight of 242.25 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Aplicaciones Científicas De Investigación

Protein Kinase Inhibition

Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate has been investigated as a potential inhibitor of protein kinases. Specifically, it targets kinases harboring a rare cysteine in the hinge region, including MPS1 (monopolar spindle 1) kinase. MPS1 is implicated in various malignancies, such as triple-negative breast cancer. Researchers have designed this compound as a potential irreversible inhibitor, building upon the structure of a reversible MPS1 inhibitor .

Heterocycle Reactions

The synthesis of Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate involves a three-step procedure. Notably, it includes a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution. The compound’s structure has been confirmed by nuclear magnetic resonance spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction .

Glucokinase Activation

Compound 1 derived from Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate can effectively improve glucokinase activation. Glucokinase plays a crucial role in glucose homeostasis and is a potential target for diabetes treatment .

Analgesic Properties

Another derivative, compound 3, exhibits potential analgesic properties. Researchers have explored its efficacy in pain management .

Crystal Packing and Intermolecular Bonding

The crystal packing of Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate is stabilized by hydrogen-type intermolecular bonding. Understanding these interactions contributes to our knowledge of solid-state properties .

Custom Synthesis and Sourcing

Beyond its biological applications, Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate is available for custom synthesis and bulk manufacturing. Researchers and industries can source this compound for their specific needs .

Propiedades

IUPAC Name |

methyl 3-(5-nitropyridin-2-yl)sulfanylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c1-15-9(12)4-5-16-8-3-2-7(6-10-8)11(13)14/h2-3,6H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNUQALOFBVOJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCSC1=NC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride](/img/structure/B2772975.png)

![2,5-dimethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2772979.png)

![Methyl (E)-4-[4-[(3aR,6aS)-5-acetyl-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-3-yl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2772980.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(pyridin-2-yl)piperazine](/img/structure/B2772981.png)

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2772985.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2772990.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2772995.png)